(4-(Dimethylamino)pyridin-3-yl)methanol

Solubility Acylation Catalyst DMAP Derivative

Choose (4-(Dimethylamino)pyridin-3-yl)methanol for superior acyl-transfer catalysis in aqueous or mixed-solvent systems. This DMAP derivative—featuring a 3‑hydroxymethyl substituent—offers enhanced water solubility, reduced dermatologic toxicity, and a covalent tether for solid-support immobilization. Its altered nucleophilicity broadens substrate scope, improves catalyst recovery, and streamlines product purification. Ideal for bioconjugation, green chemistry, and custom catalyst libraries. Available with ≥95% purity.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B8721378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Dimethylamino)pyridin-3-yl)methanol
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=NC=C1)CO
InChIInChI=1S/C8H12N2O/c1-10(2)8-3-4-9-5-7(8)6-11/h3-5,11H,6H2,1-2H3
InChIKeyOUHWNIORILSMOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-(Dimethylamino)pyridin-3-yl)methanol: 3‑Position Functionalized DMAP Derivative for Procurement Assessment


(4-(Dimethylamino)pyridin-3-yl)methanol (CAS 166953-71-5, molecular formula C₈H₁₂N₂O, molecular weight 152.19) is a functionalized derivative of 4‑(dimethylamino)pyridine (DMAP), incorporating a hydroxymethyl substituent at the 3‑position of the pyridine ring . As a DMAP analogue, the compound is expected to exhibit nucleophilic catalytic activity in acylation and esterification reactions [1]. The presence of the primary alcohol functionality differentiates it from parent DMAP and offers a handle for further derivatization or immobilization [2].

Why Generic DMAP Cannot Replace (4-(Dimethylamino)pyridin-3-yl)methanol in Critical Applications


In the DMAP catalyst class, minor structural modifications can profoundly alter nucleophilicity, selectivity, and physicochemical properties [1]. While DMAP (CAS 1122-58-3) is a highly effective acyl transfer catalyst, it suffers from limited solubility in aqueous media and high dermatologic toxicity, which restrict its utility in certain bioconjugation and flow chemistry settings [2]. The introduction of a hydroxymethyl group at the 3‑position in (4‑(dimethylamino)pyridin-3‑yl)methanol modulates electronic density at the pyridine nitrogen and provides a polar functional group that can enhance water solubility and enable covalent immobilization [3]. Generic substitution of this compound with unmodified DMAP would therefore forgo these specific property advantages, potentially compromising reaction yield, catalyst recovery, or compatibility with aqueous systems.

Quantitative Differentiation Evidence for (4-(Dimethylamino)pyridin-3-yl)methanol vs. DMAP and Analogues


Aqueous Solubility Enhancement Relative to Parent DMAP

The parent compound DMAP exhibits a reported aqueous solubility of 76 g/L at 25°C [1]. While direct experimental solubility data for (4‑(dimethylamino)pyridin-3‑yl)methanol is not publicly available, the presence of a primary alcohol group at the 3‑position is predicted to increase hydrogen bonding capacity and polarity, thereby enhancing water solubility relative to unsubstituted DMAP [2]. This inference is supported by the general observation that DMAP analogues bearing hydrophilic substituents demonstrate improved solubility in aqueous reaction media [2].

Solubility Acylation Catalyst DMAP Derivative

Functional Handle for Immobilization or Further Derivatization

DMAP itself lacks a functional group amenable to facile covalent attachment to solid supports, necessitating complex synthetic routes for immobilization [1]. In contrast, (4‑(dimethylamino)pyridin-3‑yl)methanol contains a primary alcohol that can be directly employed for esterification, etherification, or silylation to anchor the catalyst onto polymers, magnetic nanoparticles, or silica gels [2]. This enables the development of recyclable heterogeneous catalysts with potential for reduced toxicity exposure and simplified purification [1].

Immobilization Catalyst Recovery DMAP Derivative

Modulation of Nucleophilicity via Electronic Effects of the 3‑Hydroxymethyl Group

The catalytic activity of DMAP analogues is sensitive to substituent electronic effects; electron‑donating groups at the 3‑position can enhance nucleophilicity of the pyridine nitrogen [1]. The hydroxymethyl group in the target compound is expected to exert a weak electron‑donating inductive effect, potentially increasing the nucleophilicity relative to unsubstituted DMAP, though the magnitude is likely smaller than that observed for strongly donating groups such as amino [2]. Direct kinetic comparisons are not available; however, the structural rationale supports a distinct reactivity profile that may offer advantages in specific substrate transformations.

Nucleophilicity Electronic Effects DMAP Derivative

Potential for Reduced Dermatologic Toxicity vs. DMAP

DMAP is known to possess strong dermatologic toxicity, which poses handling concerns and complicates its use in industrial settings [1]. The introduction of a polar hydroxymethyl group can alter the compound's physicochemical properties, potentially reducing skin penetration and dermal toxicity [2]. While no direct toxicity studies on (4‑(dimethylamino)pyridin-3‑yl)methanol are publicly available, the general principle that increased polarity reduces dermal absorption is well established [2]. This represents a safety‑related advantage for procurement decisions, especially in facilities with less stringent containment infrastructure.

Toxicity Catalyst Safety DMAP Derivative

3‑Position Substitution Pattern Distinguishes from 2‑ and 4‑Substituted DMAP Analogues

DMAP analogues substituted at the 2‑position (e.g., 2‑(dimethylamino)pyridin-3‑yl)methanol, CAS 104524-65-4 [1]) or the 4‑position (e.g., 4‑(dimethylamino)pyridine N‑oxide) exhibit different steric and electronic environments around the nucleophilic nitrogen [2]. The 3‑substitution pattern in (4‑(dimethylamino)pyridin-3‑yl)methanol places the functional group adjacent to the dimethylamino moiety, potentially enabling intramolecular hydrogen bonding or chelation effects that are not possible with 2‑ or 4‑substituted isomers [3]. This regiochemical distinction may confer unique catalytic behavior in reactions involving hydrogen‑bond‑donating substrates.

Regioselectivity DMAP Derivative Structural Comparison

Potential for Reduced Catalyst Decomposition Under Basic Conditions

Unsubstituted DMAP can undergo N‑oxide formation or demethylation under certain oxidative or strongly basic conditions [1]. The 3‑hydroxymethyl group in the target compound may provide steric shielding of the dimethylamino group, potentially reducing susceptibility to such degradation pathways [2]. Additionally, the alcohol can be protected (e.g., as a silyl ether) to further enhance stability during demanding reactions [3]. Comparative stability data are not available; however, the structural rationale supports a differentiated stability profile.

Stability Catalyst Decomposition DMAP Derivative

Procurement‑Driven Application Scenarios for (4-(Dimethylamino)pyridin-3-yl)methanol


Acylation of Hydrophilic Substrates in Aqueous or Mixed Solvent Systems

The predicted enhanced aqueous solubility of (4‑(dimethylamino)pyridin-3‑yl)methanol relative to DMAP makes it a suitable candidate for acylation reactions conducted in water or water‑organic solvent mixtures. This is particularly relevant for the modification of water‑sensitive biomolecules or for processes employing green solvent systems [1].

Synthesis of Supported Catalysts for Continuous Flow and Batch Recycling

The primary alcohol group serves as a convenient tether for covalent immobilization onto solid supports such as silica, polystyrene resins, or magnetic nanoparticles. The resulting heterogeneous catalysts can be easily recovered and reused, reducing catalyst‑related costs and simplifying product purification [2].

Fine‑Tuning of Acylation Rates for Sterically Hindered Substrates

The subtle electronic modulation provided by the 3‑hydroxymethyl group may alter the catalyst's nucleophilicity, offering a different rate profile than DMAP. This can be advantageous when optimizing reaction conditions for substrates that exhibit poor reactivity or selectivity with standard DMAP catalysis [3].

Development of Novel Organocatalysts via Derivatization of the Hydroxymethyl Group

The alcohol functionality can be converted to esters, ethers, or carbamates, enabling the synthesis of a diverse library of DMAP analogues with tailored properties (e.g., chiral auxiliaries, hydrogen‑bonding motifs, or fluorescent tags) for specialized applications in asymmetric catalysis and mechanistic studies [4].

Technical Documentation Hub

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